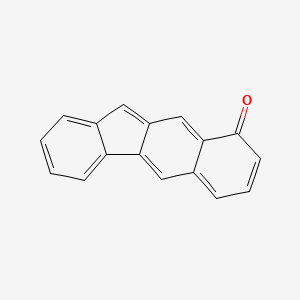

9H-Benzo(b)fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

109241-59-0 |

|---|---|

Molecular Formula |

C17H10O |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

benzo[b]fluoren-9-one |

InChI |

InChI=1S/C17H10O/c18-17-7-3-5-12-9-15-13(10-16(12)17)8-11-4-1-2-6-14(11)15/h1-10H |

InChI Key |

MZDGIVDOGXAKKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC(=O)C4=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h Benzo B Fluoren 9 One and Its Analogues

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a foundational approach to constructing the benzo[b]fluorenone core, often relying on classical reactions like cyclization and oxidation. These methods offer a high degree of control over the final structure.

Cyclization and Oxidation Processes

A common strategy involves the intramolecular cyclization of precursor molecules to form the fluorene (B118485) skeleton, followed by oxidation to the corresponding ketone. For instance, aryl-fused 1,6-diyn-3-ones can undergo triflic acid-mediated intramolecular cyclization to yield benzo[b]fluorenone derivatives. acs.orgnih.gov This process is believed to proceed through a radical intermediate. acs.orgnih.gov

Another approach involves the ring contraction of benz[a]anthracene-5,6-diones through a benzil-benzilic acid rearrangement, which offers a regiospecific route to oxygenated benzo[b]fluorenones. thieme-connect.de The required benz[a]anthracene-5,6-diones can be synthesized regiospecifically through anionic cyclocondensation reactions. thieme-connect.de

The oxidation of the corresponding hydrocarbon, 9H-benzo[b]fluorene, is a direct method to access the ketone. While various oxidizing agents can be employed, aerobic oxidation presents a greener alternative. For example, 9H-fluorenes can be efficiently oxidized to 9-fluorenones using air as the oxidant in the presence of potassium hydroxide (B78521) in tetrahydrofuran (B95107) under ambient conditions. rsc.org The oxidation of fluorene to 9-fluorenone (B1672902) can also be achieved in vitro using manganese peroxidase-dependent lipid peroxidation. asm.org Furthermore, a direct photochemical conversion of alkynylated chalcones using ultraviolet A (UV-A) light can produce substituted benzo[b]fluorenes, which can then be oxidized to the corresponding ketones. nih.gov

Strategies for Yield Enhancement and Purity Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of 9H-Benzo(b)fluoren-9-one. In multi-step syntheses, purification of intermediates at each stage is a standard practice to ensure the final product's high purity. Chromatographic techniques, such as column chromatography, are frequently employed for this purpose. mdpi.com

For oxidation reactions, the choice of oxidant and catalyst can significantly impact the yield. For example, the aerobic oxidation of 9H-fluorenes in the presence of KOH in THF has been shown to produce 9-fluorenones in high yield and purity. rsc.org In a metal-free approach, the use of tert-butyl hydroperoxide (TBHP) for the oxidative cyclization of 2-(aminomethyl)biphenyls has been shown to afford highly substituted fluorenones, with purification by flash column chromatography yielding the products in high purity. beilstein-journals.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, offering novel and efficient pathways to 9H-Benzo(b)fluoren-9-one and its analogues. Palladium and copper catalysts, in particular, have been extensively explored.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions provide a versatile method for constructing the benzo[b]fluorenone skeleton. One such strategy involves the annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov This reaction can be optimized by carefully selecting the palladium catalyst, ligand, and reaction conditions. For instance, using Pd(dba)₂ with P(o-tolyl)₃ as the ligand in a mixture of acetonitrile (B52724) and toluene (B28343) at 110 °C has been found to be effective. nih.gov

Another powerful approach is the palladium-catalyzed [2+2+2] cycloaddition. A partially intramolecular version of this reaction involving benzyne (B1209423) has been successfully applied to the synthesis of benzo[b]fluorenones. researchgate.netcapes.gov.br Furthermore, a palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed to synthesize benzo[a]fluorene derivatives, which are structural isomers of benzo[b]fluorenes. nih.govacs.org This reaction proceeds through a sequence of oxidative addition, insertion, C-H activation, and reductive elimination. nih.govacs.org The yield of this reaction can be significantly improved by optimizing the base and palladium catalyst/ligand system. nih.gov

Table 1: Optimization of Palladium-Catalyzed Annulation for Benzo[a]fluorene Synthesis nih.govacs.org

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (10) | - | Bu₃N (1.2) | DMF | 140 | 18 |

| 2 | Pd(PPh₃)₄ (10) | - | Bu₃N (3.0) | DMF | 140 | 71 |

| 3 | Pd(OAc)₂ (5) | DPEphos (6) | Bu₃N (3.0) | DMF | 160 | 85+ |

Yields are for the isolated product. DPEphos = bis[(2-diphenylphosphino)phenyl] ether. acs.org

Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls

A highly efficient and general method for the synthesis of fluoren-9-ones, including benzo-fused derivatives, is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govorganic-chemistry.orgnih.govcapes.gov.bracs.org This reaction involves the intramolecular insertion of carbon monoxide. The process is tolerant of a wide range of functional groups on the biaryl backbone, including both electron-donating and electron-withdrawing substituents, and consistently produces high yields. organic-chemistry.orgnih.gov

Optimal conditions for this transformation typically involve using a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like tricyclohexylphosphine, in a solvent like DMF under an atmosphere of carbon monoxide. organic-chemistry.org The choice of base is also critical, with anhydrous cesium pivalate (B1233124) often being effective. organic-chemistry.org This methodology has been successfully extended to the synthesis of polycyclic and heterocyclic fluorenones. nih.govnih.gov

Table 2: Selected Examples of Palladium-Catalyzed Cyclocarbonylation of o-Iodobiaryls organic-chemistry.org

| Substrate | Product | Yield (%) |

| 2-Iodo-4'-methylbiphenyl | 2-Methylfluoren-9-one | 98 |

| 2-Iodo-4'-methoxybiphenyl | 2-Methoxyfluoren-9-one | 95 |

| 2-Iodo-4'-chlorobiphenyl | 2-Chlorofluoren-9-one | 96 |

| 2-Iodo-3'-methylbiphenyl | 3-Methylfluoren-9-one | 94 |

Reactions were typically carried out with 1 atm of CO, a palladium catalyst, a phosphine (B1218219) ligand, and a base in DMF at 110 °C. organic-chemistry.org

Copper-Catalyzed C(sp³)–H Alkylation Methods

Copper catalysis offers an alternative and often more economical approach to C-H functionalization. While much of the research has focused on the alkylation of the fluorene core itself, the principles can be extended to benzo[b]fluorene systems. rsc.orgresearchgate.net For example, copper-catalyzed C(sp³)–H alkylation of fluorene with alcohols has been achieved using a "borrowing hydrogen" methodology. rsc.orgresearchgate.net This reaction involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the fluorenyl anion, followed by reduction of the resulting intermediate.

More directly related to the synthesis of the benzo[b]fluorenone core, a copper(0)/Selectfluor system has been used to mediate the synthesis of fluorinated benzo[b]fluorenones from 1,6-enynes. sci-hub.stacs.org This reaction is proposed to proceed through a tandem annulation followed by a C-C bond cleavage process. sci-hub.st The use of an inexpensive copper catalyst and the ability to introduce fluorine atoms make this an attractive method. sci-hub.st

Table 3: Copper-Catalyzed Synthesis of 5-Aryl-Substituted Benzo[b]fluorenones sci-hub.st

| Aryl Group on Enyne | Product Yield (%) |

| Phenyl | 96 |

| 4-Methylphenyl | 92 |

| 4-Methoxyphenyl | 85 |

| 4-Chlorophenyl | 88 |

Reactions were carried out using Cu(0) powder and Selectfluor in acetonitrile at room temperature. sci-hub.st

Lewis Acid Mediated Transformations (e.g., Boron Trifluoride Catalysis)

Lewis acid catalysis offers a powerful tool for the construction of the fluorenone core. Boron trifluoride etherate (BF₃·OEt₂) has emerged as a particularly effective catalyst in the synthesis of functionalized fluorene and fluorenone derivatives. These reactions often proceed through the formation of reactive intermediates such as propargyl cations or allene (B1206475) carbocations.

One prominent application of BF₃·OEt₂ is in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. For instance, the reaction with 2-aminobenzamides, catalyzed by BF₃·OEt₂, affords highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. orientjchem.org The optimization of this reaction revealed that using 0.3 equivalents of BF₃·OEt₂ in dichloromethane (B109758) at room temperature provides the optimal conditions, leading to a 92% yield of the desired product. researchgate.net Other Lewis acids such as p-TsOH, FeCl₃, and AlCl₃ resulted in lower yields or no reaction, highlighting the superior catalytic activity of BF₃·OEt₂ in this transformation. researchgate.net The choice of solvent is also critical, with dichloromethane proving to be the most suitable. researchgate.net

The mechanism of these BF₃·OEt₂-mediated reactions is believed to involve the formation of a propargyl cation or an allene carbocation intermediate, which then reacts with the nucleophile. researchgate.netrsc.org This methodology has been successfully applied to a range of substrates, including the synthesis of blue emissive 9,9-disubstituted fluorene derivatives from the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines. rsc.org

While direct synthesis of the parent 9H-benzo(b)fluoren-9-one using this specific methodology is not extensively detailed in the reviewed literature, the principles can be extended to the synthesis of its analogues. For example, a BBr₃-mediated demethylation of 1-methoxy derivatives of 11H-benzo[b]fluoren-11-one has been reported to produce the corresponding 1-hydroxy derivative with high purity. This demonstrates the utility of Lewis acids in the modification of the benzo[b]fluorenone scaffold.

Table 1: Optimization of Lewis Acid Catalyzed Synthesis of a Fluorenone Analogue This table is interactive. Users can sort and filter the data.

| Entry | Catalyst | Catalyst (equiv.) | Solvent | Yield (%) | Reference |

| 1 | BF₃·Et₂O | 0.1 | Dichloromethane | 65 | researchgate.net |

| 2 | BF₃·Et₂O | 0.3 | Dichloromethane | 92 | researchgate.net |

| 3 | BF₃·Et₂O | 0.5 | Dichloromethane | 89 | researchgate.net |

| 4 | p-TsOH | 0.3 | Dichloromethane | 45 | researchgate.net |

| 5 | FeCl₃ | 0.3 | Dichloromethane | 30 | researchgate.net |

| 6 | AlCl₃ | 0.3 | Dichloromethane | No Reaction | researchgate.net |

| 7 | BF₃·Et₂O | 0.3 | Acetonitrile | 75 | researchgate.net |

| 8 | BF₃·Et₂O | 0.3 | Methanol | 60 | researchgate.net |

| 9 | BF₃·Et₂O | 0.3 | Toluene | 55 | researchgate.net |

| 10 | None | - | Dichloromethane | No Product | researchgate.net |

Green Chemistry and Sustainable Synthesis Innovations

The development of environmentally benign and sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of 9H-benzo(b)fluoren-9-one and its analogues, several green chemistry approaches have been explored.

Aerobic Oxidation Protocols

A significant advancement in the green synthesis of fluorenones is the use of aerobic oxidation of the corresponding 9H-fluorenes. This method utilizes molecular oxygen from the air as the oxidant, which is an abundant, inexpensive, and environmentally friendly oxidizing agent.

One highly efficient protocol involves the aerobic oxidation of 9H-fluorenes in the presence of a base, such as potassium hydroxide (KOH), in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). orientjchem.orgrsc.org This method allows for the synthesis of various substituted 9-fluorenones in high yields and purity under ambient conditions. rsc.org For instance, the oxidation of 11H-benzo[b]fluorene to 11H-benzo[b]fluoren-11-one has been achieved with an 85% yield using a guanidine (B92328) base (TBD) as the catalyst. researchgate.net

The reaction conditions for these aerobic oxidations have been optimized, showing that the choice of base and solvent plays a crucial role. In some systems, the reaction proceeds efficiently at room temperature. nbu.ac.in

Recyclable Catalytic Systems for Fluorenones

To further enhance the sustainability of these synthetic methods, the development of recyclable catalytic systems is crucial. In the context of fluorenone synthesis, graphene-supported potassium hydroxide (KOH) has emerged as a promising and reusable catalyst for the aerobic oxidation of 9H-fluorenes. orientjchem.orgresearchgate.netnih.gov

Scalability and Industrial Relevance of Synthetic Pathways

The scalability and industrial relevance of a synthetic method are critical factors for its practical application. For the synthesis of 9-fluorenone, which is an important industrial fine chemical, several scalable methods have been developed. google.com

A patented industrial technique for the synthesis of 9-fluorenone utilizes industrial fluorene as the raw material, sodium hydroxide as a catalyst, and dimethyl sulfoxide (B87167) (DMSO) as a solvent. google.com This process involves a reaction in a kettle with external circulation through a microbubble generator to ensure efficient contact with oxygen. The product is then isolated by crystallization, yielding 9-fluorenone with a purity greater than 99% and a yield of over 85%. google.com A significant advantage of this method is the use of a non-toxic and recoverable solvent, and a cheap and accessible catalyst, making it economically viable and environmentally friendlier for large-scale production. google.com

Furthermore, the aerobic oxidation of 2,7-dibromofluorene (B93635) to 2,7-dibromofluorenone has been successfully scaled up to a 5.0 kg scale, demonstrating the potential for industrial application of these green oxidation protocols. orientjchem.org The development of continuous flow processes for related reactions, such as the Grignard reaction for producing 9-aryl-fluoren-9-ols, also points towards more efficient and scalable production routes for fluorene derivatives. beilstein-journals.org

Reaction Mechanisms and Intramolecular Processes of 9h Benzo B Fluoren 9 One

Mechanistic Investigations of Formation Pathways

The construction of the 9H-Benzo(b)fluoren-9-one scaffold can be achieved through several synthetic strategies, each characterized by distinct mechanistic pathways. These routes often involve intramolecular cyclization reactions, which can be promoted by acids, transition metals, or oxidative conditions.

Oxidative cyclization represents a powerful method for synthesizing fluorenone derivatives. One notable approach is the palladium-catalyzed dehydrogenative cyclization of benzophenones. acs.org This reaction involves a dual C-H functionalization process. The proposed mechanism begins with an electrophilic palladation of the benzophenone, directed by the carbonyl group, to form a five-membered palladacycle intermediate. acs.org This is followed by an intramolecular C-H cleavage, considered the rate-determining step, and subsequent reductive elimination to yield the fluorenone product and a Pd(0) species. The catalyst is regenerated by an oxidant, such as a silver salt, completing the catalytic cycle. acs.org

Another strategy involves the copper/Selectfluor-catalyzed tandem annulation of 1,6-enynes. sci-hub.st This method provides a facile route to a diverse array of benzo[b]fluorenone derivatives under mild conditions. For substrates with arylethynyl substituents, the reaction proceeds via a tandem annulation to give 5-aryl-substituted benzo[b]fluorenones in moderate to excellent yields. sci-hub.st A photocatalytic system using blue-light irradiation can also synthesize benzo[b]fluorenones from enone-ynes through an oxidative mechanism that involves superoxide (B77818) radicals and singlet oxygen as key hydrogen-atom transfer intermediates. rsc.org

Acid-promoted cyclizations also play a role. For instance, aryl-fused 1,6-diyn-3-ones can undergo intramolecular cyclization mediated by triflic acid to produce benzo[b]fluorenone derivatives. acs.orgresearchgate.net Electron paramagnetic resonance (EPR) studies support the involvement of a radical intermediate in this transformation. acs.orgresearchgate.net

| Precursor | Catalyst/Reagent | Mechanism Highlights | Product | Ref |

| Benzophenone | Pd(OAc)₂, Ag₂O, TFA | Electrophilic palladation, C-H activation, Reductive elimination | Fluorenone | acs.org |

| 1,6-Enyne | Cu⁰/Selectfluor | Tandem annulation | Benzo[b]fluorenone derivative | sci-hub.st |

| Enone-yne | Blue-light (photocatalysis) | Oxidative mechanism via ¹O₂ and superoxide radical | Benzo[b]fluorenone | rsc.org |

| Aryl-fused 1,6-diyn-3-one | Triflic Acid (TfOH) | Radical intermediate pathway | Benzo[b]fluorenone derivative | acs.orgresearchgate.net |

The formation of 9H-Benzo(b)fluoren-9-one often proceeds through key reactive intermediates that dictate the reaction course and final product structure.

Palladacycles: As mentioned, palladacycles are crucial intermediates in many transition-metal-catalyzed syntheses of fluorenones. In the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes, the proposed mechanism involves the oxidative cyclization of a Pd(0) species with the aryne to form a palladacycle. nih.gov This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the fluorenone ring system. nih.gov Similarly, the palladium-catalyzed cyclocarbonylation of o-halobiaryls proceeds via the oxidative addition of the aryl halide to Pd(0), CO insertion, and subsequent cyclization involving a palladacycle intermediate. organic-chemistry.org In the dehydrogenative cyclization of benzophenones, a five-membered palladacycle is formed via electrophilic palladation, which is directed by the ketone's carbonyl group. acs.org

Carbocation Intermediates: Carbocation intermediates are implicated in certain cyclization reactions. For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by boron trifluoride (BF₃·Et₂O), is proposed to proceed through an allene (B1206475) carbocation intermediate. thieme-connect.de Furthermore, single-electron oxidation of specific alkene precursors can lead to a spirocyclic radical species, which is then oxidized to a spirocyclic cation. This cation subsequently undergoes a 1,2-aryl migration and aromatization to yield dibenzochrysene derivatives, highlighting the role of cationic intermediates in complex polycyclic aromatic hydrocarbon synthesis. nih.gov

Oxidative Cyclization Mechanisms

Reactivity Profiles of the Ketone Moiety

The ketone can also participate in addition reactions. The reaction of fluorenone with calcium carbide under ball-milling conditions yields both the mono- and di-ethynylated alcohol products, demonstrating the accessibility of the carbonyl carbon to nucleophiles. d-nb.info The ketone moiety can also serve as a directing group in transition metal-catalyzed reactions, facilitating C-H activation at specific positions on the aromatic rings, as seen in the palladium-catalyzed synthesis from benzophenones. acs.org

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics in Related Chromophores

While specific studies on ESIPT in the parent 9H-Benzo(b)fluoren-9-one are not extensively detailed, research on closely related hydroxy-substituted chromophores provides significant insight. ESIPT is a photophysical process involving the transfer of a proton within a molecule upon photoexcitation, often leading to dual fluorescence and a large Stokes shift. nih.govmdpi.com

Theoretical studies on 1-hydroxy-11H-benzo[b]fluoren-11-one (HHBF) have been conducted to understand its ESIPT dynamics. researchgate.net Computational analysis indicates that the intramolecular hydrogen bond between the hydroxyl and carbonyl groups is significantly strengthened in the first excited state (S1) compared to the ground state (S0). researchgate.net This strengthening facilitates the proton transfer from the hydroxyl (enol form) to the carbonyl oxygen (keto form) in the excited state. The process is characterized by a low potential energy barrier, confirming the favorability of the ESIPT reaction. researchgate.netdntb.gov.ua The solvent environment can also play a crucial role in modulating the ESIPT process and the resulting luminescence characteristics of such fluorophores. mdpi.com

| Chromophore | Key Finding | Method | Ref |

| 1-hydroxy-11H-benzo[b]fluoren-11-one (HHBF) | Intramolecular hydrogen bond strengthened in S1 state, favoring ESIPT. | Theoretical Calculation (DFT/TD-DFT) | researchgate.net |

| 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol | Solvent polarity influences ESIPT behavior. | Theoretical Calculation | researchgate.net |

| Flavonoid Derivatives | ESIPT is a key process for dual-fluorescence characteristics. | Theoretical Calculation (DFT/TD-DFT) | nih.gov |

Studies of Aromatic Electrophilic Substitution and Functionalization Reactions

The polycyclic aromatic framework of 9H-Benzo(b)fluoren-9-one is amenable to functionalization through various reactions, including electrophilic substitution and modern cross-coupling methods. The reactivity of the aromatic rings allows for the introduction of a wide range of substituents, which can tune the compound's electronic and photophysical properties. thieme-connect.de

Classical methods like Friedel-Crafts reactions are fundamental to building the fluorenone core itself from biarylcarboxylic acid precursors. sci-hub.st More contemporary approaches focus on the direct functionalization of the pre-formed scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing new aryl or heterocyclic groups. For example, 4-(benzo[1,2-b:4,3-b']dithiophen-1-yl)-9H-fluoren-9-one has been synthesized via a Suzuki-Miyaura coupling between 1-bromobenzo[1,2-b:4,3-b']dithiophene and a fluorenone-based boronic acid pinacol (B44631) ester. mdpi.com

Direct C-H functionalization offers an atom-economical route to modify the aromatic system. Palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes has been developed as a method to construct 9-fluorenones. acs.org Additionally, rhodium(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes via C-H activation provides another pathway to functionalized fluorenones. acs.org These methods highlight the ongoing development of efficient strategies to access structurally diverse benzo[b]fluorenone derivatives.

Sophisticated Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 11H-Benzo[b]fluoren-11-one, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its carbon skeleton and the placement of hydrogen atoms.

Detailed NMR studies on derivatives of 11H-benzo[b]fluoren-11-one confirm the expected chemical environments. For instance, ¹H NMR spectra typically show a series of signals in the aromatic region, generally between δ 7.30 and 8.20 ppm. The ¹³C NMR spectrum is particularly informative, with the ketone carbonyl carbon appearing at a characteristic downfield shift of approximately 190 ppm. The remaining carbon signals appear within the typical range for polycyclic aromatic systems.

While a complete spectral assignment for the unsubstituted parent compound is not widely published, data from closely related derivatives, such as 11-Methoxy-11H-benzo[b]fluorene, provide valuable comparative information. cdnsciencepub.com For example, the methoxy (B1213986) derivative shows a characteristic singlet for the methoxy protons at 3.05 ppm and the proton at the 11-position at 5.75 ppm, alongside the complex aromatic signals between 7.3 and 8.1 ppm. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for a Benzo[b]fluorene Derivative Data for 11-Methoxy-11H-benzo[b]fluorene cdnsciencepub.com

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.3 - 8.1 | multiplet | 10H | Aromatic protons |

| 5.75 | singlet | 1H | H-11 |

| 3.05 | singlet | 3H | -OCH₃ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula of 11H-Benzo[b]fluoren-11-one as C₁₇H₁₀O. chemsrc.comresearchgate.net The exact mass is calculated to be 230.0732 g/mol . chemsrc.com

Electron ionization (EI) mass spectrometry of related derivatives shows predictable fragmentation patterns. For example, 11-Methoxy-11H-benzo[b]fluorene shows a molecular ion (M⁺) peak at m/z 246, corresponding to its molecular weight. cdnsciencepub.com The analysis of isotopic patterns and fragmentation helps to confirm the structure. The use of liquid chromatography coupled to high-resolution mass spectrometry has also been reported for the sensitive determination of this class of compounds in various samples.

Table 2: Mass Spectrometry Data for 11H-Benzo[b]fluoren-11-one

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₀O | chemsrc.com |

| Exact Mass | 230.0732 u | chemsrc.com |

| Molecular Weight | 230.26 g/mol | chemscene.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 11H-Benzo[b]fluoren-11-one, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which is characteristic of ketones. This peak is expected to appear in the range of 1700-1720 cm⁻¹. Studies on the related 9-fluorenone (B1672902) have investigated the effect of solvents on this carbonyl vibration. researchgate.net

Other expected characteristic bands for 11H-Benzo[b]fluoren-11-one include C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and a series of C=C stretching vibrations within the aromatic rings (in the 1450-1600 cm⁻¹ region). Theoretical studies on related hydroxy derivatives have been used to calculate and assign vibrational spectra, providing further insight into the expected IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of 11H-Benzo[b]fluoren-11-one results in characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.

Spectroscopic studies of benzo[b]fluorenone (BFB) in various solvents have been conducted to understand its solvatochromism and excited-state properties. researchgate.netwiley.com The absorption spectrum is influenced by the polarity of the solvent. Recent research has also highlighted that the parent compound, benzo[b]fluorenone, exhibits an absorption band in the visible light region, allowing it to act as a photosensitizer in certain chemical reactions. rsc.org Kinetic studies of cyclization reactions to form benzo[b]fluorenones have also been monitored using UV-visible spectroscopy. nih.gov

Table 3: UV-Vis Absorption Data for Benzo[b]fluorenone (BFB) Data from spectroscopic studies wiley.com

| Solvent | Absorption Maxima (λ_max) |

|---|---|

| Cyclohexane | ~360 nm, ~380 nm |

| Ethyl Acetate | ~365 nm, ~385 nm |

| Acetonitrile (B52724) | ~370 nm, ~390 nm |

Advanced X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Representative Crystallographic Data for a 11H-Benzo[b]fluoren-11-one Derivative Data for 1-Hydroxy-11H-benzo[b]fluoren-11-one nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.474 (2) |

| b (Å) | 6.4401 (12) |

| c (Å) | 15.601 (3) |

| β (°) | 109.188 (3) |

| Volume (ų) | 1183.6 (4) |

| Z (molecules/unit cell) | 4 |

Raman Spectroscopy and Other Vibrational Spectroscopic Techniques

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For centrosymmetric or highly symmetric molecules, Raman and IR spectroscopy provide mutually exclusive information due to selection rules. For a molecule with lower symmetry like 11H-Benzo[b]fluoren-11-one, many vibrations will be active in both techniques, but their relative intensities can differ significantly.

Specific Raman data for 11H-Benzo[b]fluoren-11-one is not prominent in the literature. However, the technique would be expected to be highly sensitive to the vibrations of the aromatic framework, such as the symmetric ring "breathing" modes, which often give strong Raman signals. The carbonyl stretch would also be observable. For comparison, the Raman spectrum of the parent hydrocarbon, 11H-Benzo[b]fluorene, has been reported and shows characteristic peaks for the polycyclic aromatic system. nih.gov

Computational Chemistry and Theoretical Modeling of 9h Benzo B Fluoren 9 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to determine the electronic ground state properties of these systems.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For benzofluorenone systems, DFT methods, such as B3LYP with a basis set like 6-31G(d) or higher, are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations typically show that the fused ring system of benzofluorenones is nearly planar, a characteristic feature of conjugated aromatic compounds. The optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

For substituted derivatives, such as 8-tert-butyl-1-hydroxy-11H-benzo[b]fluoren-11-one, DFT calculations have been used to fully rationalize the geometric structures in both the ground and first singlet excited states. core.ac.uk The planarity of the aromatic backbone is a key feature, influencing the electronic and photophysical properties.

Table 1: Representative Optimized Geometric Parameters for a Benzofluorenone Skeleton (Calculated) Note: This table presents typical bond lengths and angles for a benzofluorenone core structure based on DFT calculations for related compounds. Direct data for 9H-Benzo(b)fluoren-9-one is not available.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O | 1.22 - 1.24 |

| C-C (aromatic) | 1.38 - 1.45 | |

| C-C (single, inter-ring) | 1.46 - 1.49 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C-CO-C | 120 - 125 |

| C-C-C (in benzene (B151609) ring) | 118 - 121 |

Following geometry optimization, vibrational frequency calculations are often performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.govrsc.org The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and wagging. nepjol.info

The carbonyl (C=O) stretching frequency is a particularly characteristic peak in the IR spectrum of benzofluorenones. DFT calculations can predict this frequency with good accuracy. For instance, in studies of related ketones, the calculated C=O frequency is often slightly higher than the experimental value due to the harmonic approximation used in the calculations, but scaling factors can be applied to improve agreement. nepjol.info The simulation of vibrational spectra from first-principles calculations is a robust method for comparing with and interpreting experimental data. nih.govcas.cz

Table 2: Calculated Vibrational Frequencies for Key Modes in a Benzofluorenone Derivative Note: Data is based on general findings for polycyclic aromatic ketones and may not represent 9H-Benzo(b)fluoren-9-one specifically.

| Vibrational Mode | Description | Calculated Frequency Range (cm⁻¹) |

| C=O Stretch | Stretching of the ketone carbonyl group | 1720 - 1780 |

| C-H Stretch (Aromatic) | Stretching of C-H bonds on the aromatic rings | 3050 - 3150 |

| C=C Stretch (Aromatic) | In-plane stretching of carbon-carbon bonds in the rings | 1400 - 1650 |

| C-H Bend (out-of-plane) | Out-of-plane bending of aromatic C-H bonds | 750 - 900 |

Electronic Structure and Molecular Geometry Optimization

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. core.ac.ukmdpi.com It allows for the calculation of electronic excitation energies, which correspond to absorption wavelengths in UV-Visible spectroscopy, and oscillator strengths, which relate to the intensity of the absorption bands.

TD-DFT has been instrumental in studying the photophysical properties of benzofluorenone derivatives. For example, in 1-hydroxy-11H-benzo[b]fluoren-11-one and its derivatives, TD-DFT calculations have been used to explore the mechanism of excited-state intramolecular proton transfer (ESIPT). mdpi.comacs.org These studies calculate the properties of both the normal (enol) form and the proton-transferred (keto-tautomer) form in the excited state, providing insights into their dual emission behavior. core.ac.uk The calculations help rationalize how substituents can tune the photophysical properties. mdpi.com

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Benzofluorenone Derivative Note: This data is illustrative, based on studies of related systems like 1-hydroxy-11H-benzo[b]fluoren-11-one. acs.org

| Transition | Calculated Absorption Wavelength (λ_abs) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~380 - 420 | 0.1 - 0.3 | HOMO → LUMO |

| S₀ → S₂ | ~340 - 370 | 0.05 - 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | ~310 - 330 | 0.4 - 0.7 | HOMO → LUMO+1 |

Molecular Orbital Theory for Reaction Pathway Analysis and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. scialert.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For benzofluorenones and related PAHs, MO analysis can predict the most likely sites for electrophilic or nucleophilic attack. rsc.org In reaction pathway analysis, MO theory is used to understand the interactions between orbitals of reactants as they approach the transition state. For example, quantum chemical calculations have been used to predict the major metabolites of PAHs by evaluating their reactivity towards enzymatic oxidation. nih.govnih.gov

Table 4: Frontier Molecular Orbital Energies for Benzofluorenone Isomers (Illustrative) Note: Values are hypothetical, based on general trends observed for polycyclic aromatic ketones. scialert.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 11H-Benzo[a]fluoren-11-one | -6.2 | -2.5 | 3.7 |

| 9H-Benzo[b]fluoren-9-one (estimated) | -6.1 | -2.6 | 3.5 |

| 7H-Benzo[c]fluoren-7-one | -6.3 | -2.4 | 3.9 |

Quantum Chemical Calculations for Thermodynamic Parameters

Quantum chemical methods can be used to calculate key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G). orientjchem.org These calculations are typically performed by combining the electronic energy from a DFT calculation with vibrational analysis, which provides the zero-point vibrational energy (ZPVE) and thermal contributions to the energy.

These parameters are vital for predicting the spontaneity and equilibrium position of chemical reactions, such as isomerizations or synthetic steps. orientjchem.org For instance, by calculating the Gibbs free energy change (ΔG) for a reaction, one can determine whether the formation of products is favorable under given conditions. The relative stabilities of different isomers, like the various benzofluorenones, can be accurately assessed by comparing their calculated heats of formation. arxiv.org

In Silico Prediction of Electronic Properties and Molecular Interactions

Beyond the properties already discussed, computational chemistry allows for the in silico prediction of a wide range of electronic properties and intermolecular interaction potentials.

One common tool is the Molecular Electrostatic Potential (MEP) map. bhu.ac.in The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like 9H-Benzo(b)fluoren-9-one, the MEP would show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack or hydrogen bonding, and positive potentials around the aromatic protons. bhu.ac.in

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, hybridization, and intramolecular charge transfer interactions. researchgate.netresearchgate.net NBO analysis can quantify the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals, providing a measure of the stability conferred by these interactions (e.g., hyperconjugation). researchgate.net

Applications and Advanced Functionalization in Materials Science and Optoelectronics

Organic Light-Emitting Diode (OLED) Components

The development of efficient and stable OLEDs relies heavily on the design of novel organic materials for various device layers, including the emissive layer and charge-transporting layers. Derivatives of 9H-fluoren-9-one, a structurally related compound, have been extensively investigated for these purposes. The principles guiding the design of these materials are centered on achieving high photoluminescence quantum yields, balanced charge injection and transport, and high triplet energies for host materials in phosphorescent OLEDs.

The design of luminescent materials based on the fluorene (B118485) framework, including derivatives of 9H-Benzo(b)fluoren-9-one, often employs a donor-acceptor (D-A) strategy. In this approach, electron-donating and electron-accepting moieties are strategically incorporated into the molecular structure to induce intramolecular charge transfer (ICT). This allows for the tuning of the emission color from blue to red and can enhance the material's quantum efficiency. magtech.com.cn

For instance, the functionalization of fluorene-based compounds with various aromatic groups can lead to blue-emissive materials. rsc.orgresearchgate.net The synthesis of highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives has been reported to yield blue-emissive materials. researchgate.net The photophysical properties of these materials, such as their absorption and emission wavelengths, are highly dependent on the nature of the substituents.

Key design principles for these luminescent materials include:

High Photoluminescence Quantum Yield (PLQY): To ensure efficient light emission.

Color Purity: Achieved by controlling the molecular structure to yield narrow emission spectra.

Thermal Stability: Essential for the longevity and reliability of OLED devices.

Good Film-Forming Properties: To enable the fabrication of high-quality, uniform thin films.

The following table summarizes the photophysical properties of some functionalized fluorene derivatives, illustrating the impact of different substituents on their luminescent characteristics.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 7-H | 338 | 408 | - | beilstein-journals.org |

| 7-t-Bu | 345 | 424 | - | beilstein-journals.org |

| 7-Cz-1 | 316 | 436 | - | beilstein-journals.org |

| 7-Cz-2 | 342 | 444 | - | beilstein-journals.org |

| 7-Ph-1 | 354 | 425 | - | beilstein-journals.org |

| 7-Ph-2 | 366 | - | - | beilstein-journals.org |

| MCNPIBI | - | 447 | - | tandfonline.com |

Efficient charge transport is crucial for the performance of OLEDs. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials used in the device must be appropriately aligned to facilitate the injection of holes and electrons from the adjacent layers and to confine the excitons within the emissive layer. The 9H-fluoren-9-one core can be functionalized to systematically tune these energy levels.

The introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO levels, respectively. For example, the incorporation of carbazole (B46965), a well-known hole-transporting moiety, can enhance the hole-injection and transport properties of the material. mdpi.com Conversely, phosphine (B1218219) oxide groups can be introduced to improve electron transport.

The charge transport properties of several fluorene-based materials are summarized in the table below, highlighting the tunability of their energy levels.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

| SFX-Asparagine | -5.747 | - | - | - | - | |

| SFX-Glutamic acid | -5.854 | - | - | - | - | |

| SFX-Glutamine | -5.851 | - | - | - | - | |

| SFX-Valine | -3.817 | - | - | - | - | |

| MCNPIBI | -5.93 | -2.47 | - | - | - | tandfonline.com |

| PO15 | - | -2.85 | - | - | - |

Design Principles for Luminescent Materials

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, there is a continuous search for new materials that can efficiently convert sunlight into electricity. Derivatives of 9H-fluoren-9-one have emerged as promising candidates for use in the active layer of OSCs, particularly as non-fullerene acceptors (NFAs).

Fullerene derivatives have long been the dominant electron acceptors in OSCs. However, they suffer from some drawbacks, including weak absorption in the visible region and limited tunability of their energy levels. This has spurred the development of NFAs, and 9H-fluoren-9-one derivatives have shown significant potential in this area. rhhz.netscispace.com

The acceptor-donor-acceptor (A-D-A) molecular architecture is a common design strategy for NFAs. In this design, an electron-rich core is flanked by two electron-withdrawing end groups. The 9-fluorenone (B1672902) moiety can be used as a central building block in such molecules. scispace.com For example, a non-fullerene acceptor, DPP-FN-DPP, was synthesized using 9-fluorenone as a central electron-withdrawing block, resulting in a device with a high open-circuit voltage (Voc) of 0.97 V. scispace.com

The performance of some OSCs based on fluorene-containing non-fullerene acceptors is presented in the table below.

| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| P3HT | DPP-FN-DPP | 0.97 | 3.2 | 37 | 1.2 | scispace.com |

| P3HT | A2 | >1.1 | - | - | 1.2 | rhhz.net |

| P3HT | A9 | 1.14 | - | - | 5.16 | rhhz.net |

| PTB7-Th | SBF-PDI4 | - | - | - | 5.34 | researchgate.net |

| PAFDTBT | PC71BM | - | - | 70 | 6.2 | researchgate.net |

| PBDB-T | SN6IC-4F | - | - | - | 13.2 | acs.org |

| D18:N3-BO | F-BTA3 | - | - | - | 20.25 | d-nb.info |

Efficient light harvesting across the solar spectrum is a prerequisite for high-performance OSCs. The absorption properties of the active layer materials are therefore of paramount importance. The extended conjugation of the 9H-Benzo(b)fluoren-9-one core contributes to strong absorption in the UV-visible region. By functionalizing this core with different chromophores, the absorption spectrum can be broadened to capture a larger portion of the solar radiation. nih.gov

Once a photon is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created. For charge generation to occur, this exciton must diffuse to the donor-acceptor interface where it can dissociate into free charge carriers. nih.gov The efficiency of this process is governed by the exciton diffusion length and the morphology of the donor-acceptor blend. The rigid and planar structure of the fluorene core can promote ordered molecular packing, which can facilitate exciton transport. researchgate.net

The dynamics of excitons in organic semiconductors occur on ultrafast timescales, often in the picosecond to nanosecond range. Time-resolved spectroscopy techniques are employed to study these processes and understand the factors that influence charge generation and recombination. researchgate.net

Development as Non-Fullerene Acceptors

Advanced Fluorophores and Dual-State Organic Emitters

The versatility of the 9H-Benzo(b)fluoren-9-one scaffold extends to the development of advanced fluorophores with unique photophysical properties. By carefully designing the molecular structure, it is possible to create materials that exhibit dual-state emission, where the material emits light from two different excited states, often leading to a broad emission spectrum or even white light emission from a single molecule. rsc.orgdntb.gov.uawiley.com

One approach to achieving dual-state emission is through the design of molecules that can adopt different conformations in the excited state. For example, structurally symmetric dyes based on functionalized fluorenes and benzotriazole (B28993) have been shown to exhibit efficient dual-state emission. rsc.org Another strategy involves the phenomenon of excited-state intramolecular proton transfer (ESIPT). In ESIPT-capable molecules, a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation, leading to the formation of a new excited species with a different emission wavelength. While 10-hydroxy-11H-benzo[b]fluoren-11-one did not exhibit dual fluorescence due to frustrated ESIPT, its isomer, 1-hydroxy-11H-benzo[b]fluoren-11-one, is known to undergo this process. researchgate.net This highlights the subtle structural changes that can have a large impact on the photophysical properties of these materials. researchgate.net

Furthermore, the aggregation-induced emission (AIE) phenomenon, where non-emissive molecules become highly luminescent upon aggregation, has been explored in fluorene-based systems. This property is highly desirable for applications in solid-state lighting and sensing. wiley.com The design of red and near-infrared emissive organic crystals is another area of active research, with fluorenone derivatives being investigated for their potential in this domain. wiley.com

Polymer and Copolymer Synthesis for Electronic Devices

The copolymerization of 9H-Benzo(b)fluoren-9-one derivatives with various electron-donating comonomers is a powerful strategy for creating processable, high-performance semiconducting polymers. These materials are particularly relevant for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis typically proceeds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations, which allow for the controlled alternation of donor and acceptor units along the polymer backbone.

In the design of semiconducting polymers, the donor-acceptor (D-A) approach is a cornerstone for tuning electronic properties. The 9H-Benzo(b)fluoren-9-one unit serves as a potent electron acceptor due to the electron-withdrawing nature of its carbonyl group. When this acceptor is copolymerized with electron-rich donor units, it creates a polymer with a significant intramolecular charge transfer (ICT) character.

This D-A architecture directly impacts the polymer's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the donor unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the 9H-Benzo(b)fluoren-9-one acceptor unit. This spatial separation leads to a substantial reduction in the polymer's bandgap compared to the respective homopolymers.

For instance, research has demonstrated the synthesis of copolymers pairing a 2,7-dibromo-9H-benzo[b]fluoren-9-one monomer with various electron-donating comonomers like dithienogermole (DTG). The resulting polymer, P(BF-DTG), exhibited a deep HOMO level (-5.45 eV) and a low optical bandgap (1.90 eV). The deep HOMO level is advantageous for achieving high open-circuit voltages (V_oc) in OPV devices, as it creates a larger offset with the work function of common anode materials. The low bandgap, in turn, allows for broader absorption of the solar spectrum, enhancing the short-circuit current density (J_sc). The rigid, planar structure of the benzofluorenone unit also promotes intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

The ICT character inherent to D-A polymers containing the 9H-Benzo(b)fluoren-9-one moiety provides a direct mechanism for tuning their photoluminescent properties. The energy of the ICT transition, and thus the color of the emitted light, can be systematically controlled by modulating the electron-donating strength of the comonomer.

By copolymerizing 9H-Benzo(b)fluoren-9-one with donors of varying strengths—from weak donors like fluorene to strong donors like carbazole and thiophene (B33073) derivatives—the emission wavelength can be shifted across the entire visible spectrum.

Weak Donors: Copolymerization with fluorene units results in polymers that emit in the blue-green region of the spectrum.

Moderate Donors: Using carbazole as the comonomer shifts the emission towards the yellow-orange region.

Strong Donors: Incorporating potent donors such as dithienyl-benzothiadiazole leads to polymers with deep red emission.

This tunability is a direct consequence of the energy gap between the donor's HOMO and the acceptor's LUMO. A stronger donor has a higher-lying HOMO, which reduces the energy gap and causes a bathochromic (red) shift in the emission spectrum. This principle allows for the rational design of polymer emitters for specific applications, such as in full-color displays or specialized lighting. The table below summarizes the photophysical properties of several copolymers, illustrating this trend.

| Polymer Name | Donor Comonomer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (PLQY, %) |

|---|---|---|---|---|

| P(BF-co-F) | 9,9-dioctylfluorene | 395 | 525 (Green) | 35 |

| P(BF-co-C) | N-(2-ethylhexyl)carbazole | 438 | 570 (Yellow-Orange) | 21 |

| P(BF-co-BT) | 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | 495 | 650 (Red) | 8 |

Data are representative values compiled from studies on benzo[b]fluorenone-based copolymers.

Fluorene-Based Donor-Acceptor Architectures

Integration into Supramolecular Assemblies for Advanced Materials

Beyond covalent polymerization, the 9H-Benzo(b)fluoren-9-one core can be integrated into highly ordered supramolecular assemblies driven by non-covalent interactions. The molecule's large, planar aromatic surface facilitates strong π-π stacking, while the ketone group can act as a hydrogen bond acceptor. These interactions are fundamental to creating materials like liquid crystals, organogels, and mechanochromic solids.

A compelling application is in the development of mechanochromic luminescent (MCL) materials. These "smart" materials change their emission color in response to mechanical stimuli such as grinding, shearing, or pressing. This phenomenon arises from a transition between different solid-state packing arrangements (e.g., from a stable crystalline state to a metastable amorphous state), which alters the extent of intermolecular π-π interactions.

For example, derivatives of 9H-Benzo(b)fluoren-9-one functionalized with bulky groups like triphenylamine (B166846) have been synthesized. In its pristine crystalline form, such a compound may exhibit yellow-green fluorescence due to a loosely packed structure that minimizes intermolecular interactions. Upon grinding, the mechanical force disrupts the crystal lattice, forcing the molecules into a more disordered, amorphous state. In this state, enhanced π-π stacking and excimer formation can occur, leading to a significant bathochromic shift in the emission to orange or red. This process is often reversible; heating the ground powder (annealing) or exposing it to solvent vapor can restore the original crystalline packing and the initial emission color.

The key intermolecular forces at play are van der Waals forces and π-π stacking. The molecular design—specifically the choice of peripheral substituents on the 9H-Benzo(b)fluoren-9-one core—is critical for controlling the stability of the different solid-state phases and, therefore, the sensitivity and reversibility of the mechanochromic response.

| Derivative Type | Key Intermolecular Interaction | Phenomenon | Stimulus | Observed Response |

|---|---|---|---|---|

| Benzo[b]fluorenone with triphenylamine substituents | π-π stacking, van der Waals forces | Mechanochromism | Grinding / Mechanical Force | Fluorescence shift from yellow (~550 nm) to orange-red (~600 nm) |

| Benzo[b]fluorenone with triphenylamine substituents | π-π stacking, van der Waals forces | Thermochromism / Solvatochromism | Heating / Fuming with Solvent | Reversible fluorescence shift from orange-red back to yellow |

This table illustrates the principles of stimuli-responsive behavior in supramolecular assemblies of benzo[b]fluorenone derivatives.

Synthesis and Exploration of Derivatives for Broader Academic Inquiry

Systematic Structural Modifications and Structure-Property Relationship Studies

The systematic modification of the benzo[b]fluorenone core is crucial for understanding how its structure influences its chemical, physical, and biological properties. Research in this area focuses on developing synthetic methodologies that allow for the introduction of various substituents and functionalities onto the carbocyclic framework. The extension of the aromatic system by fusing additional rings and the introduction of substituents can modulate the electronic and steric properties of the parent molecule. researchgate.net

A facile method for creating a diverse range of benzo[b]fluorenone derivatives involves a copper/Selectfluor-catalyzed tandem annulation of 1,6-enynes. ujpronline.com This method highlights a key structure-property relationship based on the substituent on the alkyne.

When the alkyne is substituted with a tert-butyl group, the reaction proceeds through a tandem annulation followed by C-C bond cleavage and fluorination, yielding fluorinated benzo[b]fluorenones. ujpronline.com

Conversely, when arylethynyl-substituted 1,6-enynes are used, the reaction results in 5-aryl-substituted benzo[b]fluorenones in moderate to excellent yields. ujpronline.com

Using (trimethylsilyl)ethynyl-substituted precursors leads to a tandem annulation/C-Si bond cleavage process, delivering the unsubstituted 11H-benzo[b]fluoren-11-one core. ujpronline.com

This demonstrates how a systematic change in a single substituent on the precursor molecule can direct the reaction pathway to yield distinct classes of benzo[b]fluorenone derivatives.

Another study details a self-photocatalysis approach where the starting enone-yne substrate itself drives the reaction. This method allows for the divergent synthesis of either benzo[b]fluorenones or benzo[b]fluorenols depending on the reaction conditions. ujpronline.com The reaction to form benzo[b]fluorenones was tested with a variety of substrates, showing that substituents on the β-aryl ring of the chalcone (B49325) moiety were well-tolerated, including both electron-donating and electron-withdrawing groups. ujpronline.com

Further synthetic diversification has been achieved through an iron(III)-catalyzed cycloaromatization of 1,6-diynones, which provides a chemoselective route to 5-bromo-substituted benzo[b]fluorenones. researchgate.net The ability to introduce a halogen, such as bromine, at a specific position is synthetically valuable, as it provides a chemical handle for further functionalization through cross-coupling reactions.

Table 1: Influence of Alkyne Substituent on Product Formation in Copper-Catalyzed Annulation

| Precursor Substituent (on alkyne) | Major Product Class | Reference |

|---|---|---|

| tert-butyl | Fluorinated Benzo[b]fluorenones | ujpronline.com |

| Aryl | 5-Aryl-substituted Benzo[b]fluorenones | ujpronline.com |

| Trimethylsilyl (TMS) | Unsubstituted 11H-Benzo[b]fluoren-11-one | ujpronline.com |

Synthesis of Conjugated Poly-(en)yne Derivatives with Fluoren-9-one Scaffolds

The synthesis of benzo[b]fluorenone derivatives from precursors containing conjugated enyne or diyne systems is a prominent strategy in organic chemistry. These methods leverage the high reactivity of the carbon-carbon double and triple bonds to construct the complex polycyclic aromatic system in an efficient manner.

A notable approach is the copper/Selectfluor-catalyzed tandem annulation of 1,6-enynes. ujpronline.com This reaction builds the benzo[b]fluorenone core directly from an acyclic enyne precursor, demonstrating an efficient atom economy. Similarly, a self-photocatalyzed cyclization of enone-ynes can be initiated by blue-light irradiation to yield benzo[b]fluorenones through an oxidative mechanism. ujpronline.com

The intramolecular [4+2] cycloaddition of diarylacetylenes represents another powerful method for accessing the benzo[b]fluorene core. nih.gov In one study, 2-propynyldiarylacetylenes were shown to undergo thermal intramolecular cycloaddition to produce benzo[b]fluorene derivatives in good yields. nih.gov Theoretical calculations suggest this transformation proceeds through the formation of a strained cyclic allene (B1206475) intermediate. nih.gov A significant finding was that performing a Dess-Martin oxidation on a precursor alcohol in acetonitrile (B52724) led to a spontaneous and high-yielding cycloaddition to the corresponding benzo[b]fluorenone, a kinetic improvement attributed to the conformational effects of the carbonyl group. nih.gov

Furthermore, an iron(III)-catalyzed cycloaromatization reaction has been developed using acyclic diaryldiyn-3-ones as substrates. This reaction proceeds under mild conditions and offers a straightforward pathway to 5-brominated benzo[b]fluorenones, showcasing the utility of diyne systems in constructing this important scaffold. researchgate.net

Rational Design and Synthesis of Derivatives for Chemical Biology Investigations

The benzo[b]fluorene scaffold is a core component of several classes of potent antibiotics and antitumor agents, including kinamycins, lomaiviticins, fluostatins, and nenestatins. chemrxiv.orgacs.orgnih.gov This has spurred significant interest in the rational design and synthesis of novel derivatives for chemical biology and medicinal chemistry investigations. The goal is often to create analogues of these natural products to better understand their mechanisms of action or to develop new therapeutic agents. nih.gov

Fluorenyl-Hydrazonothiazole Derivatives

A comprehensive search of the scientific literature did not yield specific examples of 9H-Benzo(b)fluoren-9-one being derivatized with a hydrazonothiazole moiety. While the synthesis and antimicrobial evaluation of hydrazonothiazole derivatives of the parent 9H-fluoren-9-one are reported, this specific class of derivatives for the benzo[b] annulated system appears to be an unexplored area of research. mdpi.comresearchgate.netresearchgate.net

Thiosemicarbazone Derivatives

Similarly, a detailed literature search found no specific reports on the synthesis or biological investigation of thiosemicarbazone derivatives of 9H-Benzo(b)fluoren-9-one. The synthesis and catalytic studies of thiosemicarbazones based on the non-annulated 9H-fluoren-9-one are documented, but their benzo[b]fluorenone counterparts have not been described in the reviewed literature. ujpronline.comujpronline.com

Other Heterocyclic Annulated Systems

The fusion of additional heterocyclic rings onto the benzo[b]fluorenone framework is a key strategy for creating structurally novel compounds with potentially new biological activities. An important example is the synthesis of azabenzo[b]fluorenones. These nitrogen-containing heterocyclic analogues, specifically 2- and 4-azabenzo[b]fluorenones, have been synthesized, expanding the chemical space of benzo[b]fluorenone derivatives. researchgate.net

Another powerful synthetic method for creating annulated systems is the intramolecular palladium-mediated arylation. This strategy has been successfully applied to the synthesis of tri-O-methylkinafluorenone, a derivative of the natural antibiotic kinafluorenone (B1254603). nih.gov This approach serves as a viable alternative to classical Friedel-Crafts reactions for building the core structure of these bioactive molecules. nih.gov Additionally, an acid-promoted quinolactonization of naphthoquinones was developed as part of this work, providing access to the WS-5995 antibiotics, which also feature the benzo[b]fluorene core and exhibit antitumoral activity. nih.gov

Derivatives in Catalysis and Chemical Transformations

Catalysis plays a pivotal role in the synthesis and transformation of 9H-Benzo(b)fluoren-9-one and its derivatives, enabling efficient and novel reaction pathways. These methods often involve transition metal catalysts or, more recently, photocatalysis to construct the complex carbocyclic skeleton from simpler precursors.

Several catalytic systems have been developed for the synthesis of the benzo[b]fluorenone core:

Copper/Selectfluor Catalysis: A tandem annulation of 1,6-enynes is catalyzed by a combination of Cu(0) powder and Selectfluor, providing a facile route to a variety of substituted and fluorinated benzo[b]fluorenones under mild conditions. ujpronline.com

Iron(III) Catalysis: An iron(III)-catalyzed cycloaromatization of acyclic diaryldiyn-3-ones has been established to chemoselectively produce 5-brominated benzo[b]fluorenones. researchgate.net

Palladium Catalysis: Intramolecular palladium-mediated arylation is a key transformation used to construct the benzo[b]fluorene core, notably in an efficient synthesis of a kinafluorenone derivative. nih.gov

Self-Photocatalysis: In a novel approach, enone-yne substrates have been shown to act as their own photocatalysts under blue-light irradiation to synthesize benzo[b]fluorenones via an oxidative cyclization. ujpronline.com

Graphene-Supported Catalysis: An aerobic oxidation of the parent 11H-benzo[b]fluorene to 11H-benzo[b]fluoren-11-one can be achieved using a graphene-supported potassium hydroxide (B78521) composite as a catalyst in DMF, offering a cost-effective and environmentally friendly method. researchgate.net

These examples underscore the importance of catalysis in facilitating key chemical transformations for the synthesis of the benzo[b]fluorenone scaffold. While these methods use catalysis to create the derivatives, the use of benzo[b]fluorenone derivatives as catalysts themselves is not a prominent theme in the current scientific literature.

Table 2: Catalytic Methods for the Synthesis of Benzo[b]fluorenone Derivatives

| Catalytic System | Precursor Type | Product Type | Reference |

|---|---|---|---|

| Cu(0) / Selectfluor | 1,6-Enynes | Substituted/Fluorinated Benzo[b]fluorenones | ujpronline.com |

| Iron(III) Chloride | Acyclic Diaryldiyn-3-ones | 5-Brominated Benzo[b]fluorenones | researchgate.net |

| Palladium Complexes | Aryl Halides/Naphthoquinones | Kinafluorenone Derivatives / WS-5995 Antibiotics | nih.gov |

| Self-Photocatalysis (Substrate) | Enone-ynes | Benzo[b]fluorenones | ujpronline.com |

| Graphene-supported KOH | 11H-Benzo[b]fluorene | 11H-Benzo[b]fluoren-11-one | researchgate.net |

Advanced Functionalization for Sensing and Imaging Research

The rigid, planar, and aromatic structure of the 9H-fluoren-9-one moiety, a core component of 9H-Benzo[b]fluoren-9-one, serves as an excellent scaffold for the development of advanced materials for chemical sensing and biological imaging. The inherent photophysical properties of this core can be finely tuned through strategic functionalization. By introducing specific substituents, researchers can modulate the compound's electron density, thereby altering its absorption and emission characteristics to create highly sensitive and selective probes.

Functionalization strategies often involve the introduction of reactive groups that can bind to specific analytes or biomolecules. These modifications can transform the parent molecule into a sophisticated sensor that signals the presence of a target through a change in its fluorescent properties, a phenomenon often described as "turn-on" or "turn-off" fluorescence. For bioimaging, derivatives are often designed to enhance properties like two-photon absorption (2PA), fluorescence quantum yield, and photostability, which are crucial for high-resolution imaging in complex biological environments. acs.orgresearchgate.net

Functionalization for Chemical Sensing

The fluorene (B118485) framework can be chemically modified to create sensors for a variety of targets, including metal ions and organic molecules. One common approach is the synthesis of donor-acceptor (D-A) type molecules, where the fluorene unit can act as either the donor or the acceptor. The interaction of the resulting probe with an analyte can disrupt the internal charge transfer (ICT) process, leading to a measurable optical response.

For instance, derivatives incorporating isatin (B1672199) imines have been synthesized, resulting in blue-emissive compounds. rsc.org The synthesis involves a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin imines, yielding highly functionalized products. rsc.org Another strategy involves creating thiosemicarbazone derivatives of fluoren-9-one. ujpronline.com These compounds, synthesized by reacting fluorenone with various thiosemicarbazides, present potential as versatile ligands for sensing applications. ujpronline.com Research has also demonstrated the development of fluorene-based conjugated molecular triads for the specific fluorescence sensing of herbicides like mesotrione.

| Derivative Class | Synthetic Strategy | Sensing Application/Target | Key Research Finding | Citation |

|---|---|---|---|---|

| Indolin-2-one Derivatives | Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin imines. | General fluorescent probes. | Resulting compounds are blue-emissive, indicating potential for fluorescence-based applications. | rsc.org |

| Fluoren-9-one Thiosemicarbazones | Condensation reaction between fluoren-9-one and substituted thiosemicarbazides. | Potential as Schiff base ligands for various analytes. | Reaction conditions were optimized using glacial acetic acid (GAA) to achieve high yields (up to 96%). | ujpronline.com |

| Conjugated Molecular Triad | Multi-step synthesis to link fluorene with other aromatic units. | Fluorescence sensing of the herbicide mesotrione. | Demonstrates the applicability of functionalized fluorenes as selective chemical sensors. |

Functionalization for Advanced Imaging

For biological imaging, particularly two-photon fluorescence microscopy (2PFM), the fluorene scaffold is highly advantageous due to its high fluorescence quantum yields and excellent photostability. nih.gov Functionalization focuses on enhancing these properties and introducing biocompatibility and targeting capabilities.

A key strategy is the introduction of amine-reactive functional groups, such as isothiocyanate (NCS) or succinimidyl ester (NHS), to the fluorene backbone. acs.orgnih.gov These reactive probes can then be covalently bonded to amine-containing biomolecules like peptides and proteins. acs.orgnih.gov For example, an isothiocyanate-functionalized fluorenyl-benzothiazole derivative was conjugated with a cyclic RGDfK peptide. acs.org Interestingly, the unconjugated probe had a low fluorescence quantum yield, but this increased significantly after conjugation, creating a "light-up" effect that is highly desirable for reducing background noise in imaging. acs.org

Similarly, fluorene derivatives have been functionalized with benzothiazole (B30560) and other heterocyclic systems to create probes with large two-photon absorption cross-sections, making them suitable for 2PFM. acs.orgacs.org The synthesis of these complex molecules often involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki-Miyaura coupling, to attach different aromatic units to the fluorene core. acs.orgmdpi.comnih.gov These modifications can shift the emission to longer wavelengths and improve performance in aqueous media, which is essential for live-cell imaging. acs.org

| Derivative Name/Class | Functional Group/Modification | Imaging Application | Key Research Finding | Citation |

|---|---|---|---|---|

| 2-(9,9-bis(2-(2-methoxyethoxy)ethyl)-2-isothiocyanato-9H-fluoren-7-yl)benzothiazole | Isothiocyanate (NCS) group for amine reactivity; Benzothiazole moiety. | Two-photon fluorescence imaging (2PFM). | Probe "lights up" upon conjugation to biomolecules, with fluorescence quantum yield increasing to 0.9. | acs.org |

| Fluorene-Succinimidyl Ester Probe | Succinimidyl ester (NHS) for amine reactivity. | Biomolecule labeling for 2PFM of cells. | Successfully conjugated with proteins (IgG) and used to image cell spindles during mitosis. | nih.gov |

| Bis-thienylbenzothiadiazole Fluorenyl Derivative | Functionalized with thienyl and benzothiadiazole units. | Near-infrared fluorescent two-photon absorbing probe. | Maintained a relatively high fluorescence quantum yield (0.60–0.67) in various solvents, suggesting utility in aqueous biological environments. | acs.org |

| 4-(Benzo[1,2-b:4,3-b']dithiophen-1-yl)-9H-fluoren-9-one | Functionalized with a benzo[1,2-b:4,3-b']dithiophene moiety. | Potential optoelectronic and imaging applications. | The fluorenone moiety contributes a distinct peak at 260 nm in the UV-vis absorption spectrum. | mdpi.comresearchgate.net |

Future Research Directions and Emerging Paradigms for 9h Benzo B Fluoren 9 One

Development of Asymmetric Synthetic Strategies for Chiral Derivatives

The introduction of chirality into the 9H-Benzo(b)fluoren-9-one scaffold is a critical frontier for creating materials with specialized optical and electronic properties, such as those required for chiroptical devices and asymmetric catalysis. Future research will likely focus on overcoming the challenge of controlling stereochemistry in this planar aromatic system.

Current synthetic approaches often result in racemic mixtures. For instance, the synthesis of related chiral benzo[a]fluorene derivatives has been reported, but these exist as mixtures of diastereoisomers due to restricted C-C bond rotation. rsc.org The development of targeted asymmetric strategies is therefore essential. Key areas of investigation will include:

Catalytic Asymmetric Synthesis: Employing chiral transition metal catalysts (e.g., based on rhodium, palladium, or iridium) in the key ring-forming steps of the synthesis to induce enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of the cyclization or functionalization reactions, followed by its subsequent removal.

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture of 9H-Benzo(b)fluoren-9-one derivatives, allowing for the separation of the unreacted, enantiopure isomer.

The successful enantiomerization and determination of thermodynamic parameters for related chiral molecules, such as 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, provide a methodological basis for studying the stereochemical stability of new chiral benzo[b]fluorenone derivatives. rsc.org

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Catalyst/Reagent | Target Application |

| Asymmetric Catalysis | Direct formation of a chiral center during the synthesis using a chiral catalyst. | Chiral Phosphine (B1218219) Ligands with Palladium | Chiral OLEDs |

| Chiral Auxiliaries | Use of a removable chiral group to guide stereoselective reactions. | Evans Auxiliaries | Asymmetric Sensors |

| Enantioselective Derivatization | Selective reaction of one enantiomer with a chiral reagent for separation. | Chiral HPLC, Brucine Salts | High-purity materials |

Hybrid Material Systems Integrating 9H-Benzo(b)fluoren-9-one with Nanomaterials

The integration of 9H-Benzo(b)fluoren-9-one derivatives with nanomaterials like graphene and carbon nanotubes (CNTs) represents a promising avenue for creating next-generation composite materials with synergistic properties. The fluorenone core is known to interact effectively with graphitic surfaces, and this capability is expected to be retained or enhanced in the benzo[b]fluorenone system.

Future research will explore the creation of these hybrid systems for applications in electronics, energy storage, and sensing. Key research paradigms include:

Graphene-Based Hybrids: The aerobic oxidation of 9H-fluorenes to 9-fluorenones can be catalyzed by graphene-supported alkaline catalysts, suggesting a strong interaction between the fluorenone moiety and graphene surfaces. researchgate.net Covalently grafting or non-covalently adsorbing 9H-Benzo(b)fluoren-9-one derivatives onto graphene or reduced graphene oxide (rGO) sheets could lead to materials with enhanced charge transport properties for use in organic solar cells and transistors. optica.org

Carbon Nanotube Composites: CNTs offer exceptional mechanical strength, electrical conductivity, and high surface area. frontiersin.orgnih.gov Dispersing CNTs within a matrix of a polymer derived from 9H-Benzo(b)fluoren-9-one could produce lightweight, high-strength composites with tailored electronic characteristics. The use of single-walled carbon nanotubes (SWCNTs) is particularly attractive for applications in advanced electronics. tum.de

The objective of these hybrid systems is to combine the processability and tunable optoelectronic properties of the organic molecule with the superior conductivity and mechanical robustness of the nanomaterial.

Table 2: 9H-Benzo(b)fluoren-9-one-Nanomaterial Hybrids

| Nanomaterial | Integration Method | Potential Enhanced Property | Emerging Application |

| Graphene | Covalent grafting, π-π stacking | Charge Carrier Mobility | Flexible Transparent Electrodes |

| Carbon Nanotubes (CNTs) | Polymer matrix composite | Electrical & Thermal Conductivity | Advanced Polymer Solar Cells frontiersin.org |

| Quantum Dots (QDs) | Ligand-functionalized assembly | Light Harvesting, Emission Tuning | Hybrid Light-Emitting Diodes (LEDs) |

Real-Time Spectroscopic Techniques for In Situ Reaction Monitoring

To advance the synthesis of 9H-Benzo(b)fluoren-9-one and its derivatives from simple laboratory-scale procedures to controlled, scalable production, a deeper understanding of the underlying reaction dynamics is necessary. While current methods rely on post-reaction analysis using techniques like NMR and mass spectrometry mdpi.comresearchgate.net, future research will increasingly adopt real-time spectroscopic techniques for in-situ monitoring.

Applying these techniques could provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters on product yield and purity. Emerging research directions include: